Cas no 166870-73-1 (Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI))

Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI) structure
166870-73-1 structure
Nom du produit:Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI)
Numéro CAS:166870-73-1
Le MF:C54H80O18
Mégawatts:1017.2022190094
CID:214094

Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-(2-methyl-2-butenoate), [3b,12b(Z),14b,17a,20S]-
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate],(3b,12b,14b,17a,20S)- (9CI)
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • Stavaroside A
    • CID 101923687
    • Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI)
    • Piscine à noyau: 1S/C54H80O18/c1-12-28(2)47(57)70-39-27-38-50(7)20-19-35(24-34(50)18-21-53(38,60)54(61)23-22-52(59,51(39,54)8)32(6)68-48(58)33-16-14-13-15-17-33)69-40-25-36(62-9)44(30(4)65-40)71-41-26-37(63-10)45(31(5)66-41)72-49-43(56)46(64-11)42(55)29(3)67-49/h12-18,29-32,35-46,49,55-56,59-61H,19-27H2,1-11H3/b28-12+/t29-,30-,31-,32+,35+,36+,37+,38-,39-,40+,41+,42-,43-,44-,45-,46-,49+,50+,51-,52-,53+,54-/m1/s1
    • La clé Inchi: VNPWBOBXORHSDJ-TWPMGTLBSA-N
    • Sourire: O[C@]12CC[C@@]([C@H](C)OC(C3C=CC=CC=3)=O)([C@@]1(C)[C@@H](C[C@@H]1[C@@]3(C)CC[C@@H](CC3=CC[C@@]21O)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](C)O1)O)OC)O)OC)OC)OC(/C(=C/C)/C)=O)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 18
  • Comptage des atomes lourds: 72
  • Nombre de liaisons rotatives: 16
  • Complexité: 1980
  • Surface topologique des pôles: 237

Propriétés expérimentales

  • Dense: 1.30±0.1 g/cm3(Predicted)
  • Point d'ébullition: 971.0±65.0 °C(Predicted)
  • Le PKA: 12.89±0.70(Predicted)

Pregn-5-ene-8,12,14,17,20-pentol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 20-benzoate 12-[(2Z)-2-methyl-2-butenoate], (3β,12β,14β,17α,20S)- (9CI) Littérature connexe

Fournisseurs recommandés
Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot